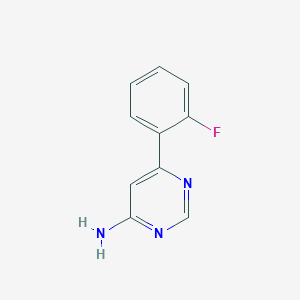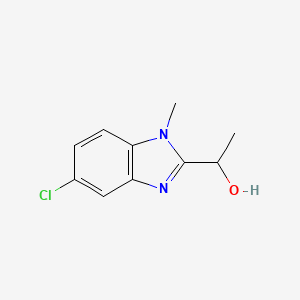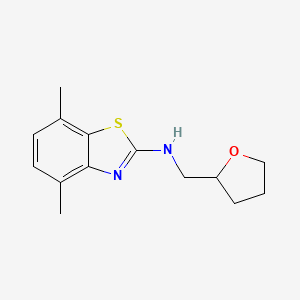
4-amino-6-(2-fluorophényl)pyrimidine
Vue d'ensemble
Description
6-(2-Fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 6-position and an amine group at the 4-position. Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
6-(2-Fluorophenyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
For instance, pyrimidine derivatives are known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Related pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in various cellular signaling processes .
Result of Action
Related pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Analyse Biochimique
Biochemical Properties
6-(2-Fluorophenyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in inhibiting specific enzymes and interacting with various biomolecules. It has been shown to inhibit Aurora kinase A, an enzyme crucial for cell division and proliferation . The compound binds to the active site of Aurora kinase A, preventing its phosphorylation and subsequent activation. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
6-(2-Fluorophenyl)pyrimidin-4-amine exerts profound effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase and triggers apoptosis through caspase activation . The compound also affects cell signaling pathways, including the inhibition of nuclear factor κB (NF-κB) and the reduction of pro-inflammatory cytokines . Additionally, it influences gene expression by downregulating genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of 6-(2-Fluorophenyl)pyrimidin-4-amine involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the ATP-binding pocket of Aurora kinase A, preventing ATP from accessing the site and thus inhibiting the enzyme’s activity . This inhibition leads to the accumulation of cells in the G2/M phase and the activation of apoptotic pathways. Furthermore, the compound modulates gene expression by inhibiting transcription factors such as NF-κB, resulting in reduced expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Fluorophenyl)pyrimidin-4-amine change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in the development of resistance mechanisms in some cell lines .
Dosage Effects in Animal Models
The effects of 6-(2-Fluorophenyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic side effects .
Metabolic Pathways
6-(2-Fluorophenyl)pyrimidin-4-amine is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted in the urine . These metabolic processes influence the compound’s bioavailability and duration of action .
Transport and Distribution
Within cells and tissues, 6-(2-Fluorophenyl)pyrimidin-4-amine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 6-(2-Fluorophenyl)pyrimidin-4-amine is primarily in the cytoplasm and nucleus . It accumulates in these compartments due to its interactions with specific targeting signals and post-translational modifications . The compound’s localization influences its activity and function, as it can directly interact with nuclear enzymes and transcription factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)pyrimidin-4-amine typically involves the reaction of 2-fluoroaniline with a suitable pyrimidine precursor. One common method involves the condensation of 2-fluoroaniline with a formamidine derivative under basic conditions, followed by cyclization to form the pyrimidine ring . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(2-Fluorophenyl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Fluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines or hydroxylamines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or hydroxylamines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Fluorophenyl)pyrimidin-4-amine
- 4-(2-Fluorophenyl)pyrimidin-2-amine
- 6-(4-Fluorophenyl)pyrimidin-4-amine
Uniqueness
6-(2-Fluorophenyl)pyrimidin-4-amine is unique due to the specific positioning of the fluorophenyl and amine groups, which confer distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity compared to its analogs, making it a valuable candidate for various applications .
Propriétés
IUPAC Name |
6-(2-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEDQQOXRXKOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid](/img/structure/B1486626.png)

amine](/img/structure/B1486631.png)
![methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B1486632.png)

![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)



![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)
![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)


